molecular formula C10H11NO2S3 B2423191 N-({[3,3'-bithiophene]-5-yl}methyl)methanesulfonamide CAS No. 2379987-01-4

N-({[3,3'-bithiophene]-5-yl}methyl)methanesulfonamide

Cat. No.: B2423191
CAS No.: 2379987-01-4
M. Wt: 273.38
InChI Key: IMKKRIKLPXSVNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({[3,3'-Bithiophene]-5-yl}methyl)methanesulfonamide is a chemical reagent of interest in organic electronics and pharmaceutical research. The compound features a 3,3'-bithiophene core, a privileged structure in the development of semiconducting polymers and small molecules for applications such as organic photovoltaics (OPV), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs) . The functionalization with a methanesulfonamide group enhances the molecular complexity and provides a handle for further synthetic modification, making it a valuable building block for constructing more advanced molecular architectures. This compound is strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

N-[(4-thiophen-3-ylthiophen-2-yl)methyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2S3/c1-16(12,13)11-5-10-4-9(7-15-10)8-2-3-14-6-8/h2-4,6-7,11H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMKKRIKLPXSVNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1=CC(=CS1)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes to the Bithiophene Core

Catalytic Coupling Methods

The 3,3'-bithiophene backbone is typically synthesized via cross-coupling reactions. A patented method for 5-(3-pyridyl)-2,2'-bithiophene synthesis employs 3-Benzyl-5-(2-Hydroxyethyl)-4-methyl thiazolium hydrochloride as a catalyst, achieving yields of 85–90%. This protocol involves heating 2-acetylthiophene with paraformaldehyde and dimethylamine hydrochloride in aliphatic hydrocarbons at 90–100°C for 20–30 hours. Analogous conditions could be adapted for 3,3'-bithiophene by substituting pyridine-3-carboxaldehyde with thiophene-3-carboxaldehyde.

Oxidative Dimerization

Oxidative coupling of 3-thienylmagnesium bromide using FeCl₃ in tetrahydrofuran (THF) at 0–5°C provides an alternative route. While this method avoids noble-metal catalysts, yields are moderate (60–70%) due to oligomerization byproducts. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate 9:1) enhances purity to >95%.

Table 1: Comparative Analysis of Bithiophene Synthesis Methods
Method Catalyst Solvent Temperature (°C) Yield (%) Purity (%)
Catalytic Coupling Thiazolium hydrochloride Toluene 90–100 85–90 98
Oxidative Dimerization FeCl₃ THF 0–5 60–70 95

Functionalization with Methylamine

Reductive Amination of 3,3'-Bithiophene-5-carbaldehyde

The aldehyde intermediate is reacted with ammonium acetate and sodium cyanoborohydride in methanol at 25°C for 12 hours, yielding 3,3'-bithiophene-5-ylmethylamine (75–80%). Excess ammonium acetate (2.5 eq) suppresses imine hydrolysis, while methanol’s polarity facilitates proton exchange.

Gabriel Synthesis

An alternative approach utilizes phthalimide-protected amines. 3,3'-Bithiophene-5-ylmethyl bromide is treated with potassium phthalimide in DMF at 120°C for 6 hours, followed by hydrazinolysis (hydrazine hydrate, ethanol, reflux). This two-step process achieves 70–75% overall yield but requires harsh conditions that may degrade the bithiophene core.

Sulfonylation of the Amine Intermediate

Methanesulfonyl Chloride Protocol

Methanesulfonamide formation is achieved by reacting 3,3'-bithiophene-5-ylmethylamine with methanesulfonyl chloride (1.2 eq) in DMSO containing sodium bicarbonate (2 eq) at 80–85°C for 6–8 hours. The base neutralizes HCl, preventing amine protonation and ensuring nucleophilic attack. Post-reaction crystallization from 2-butanol (90–95°C, 4 hours) elevates purity to 98.9%.

Alternative Sulfonylating Agents

Methanesulfonic anhydride in dichloromethane (DCM) at −10°C provides milder conditions, albeit with lower yields (65–70%). This method minimizes thermal decomposition but necessitates anhydrous conditions and rigorous temperature control.

Table 2: Sulfonylation Conditions and Outcomes
Agent Solvent Base Temperature (°C) Time (h) Yield (%)
Methanesulfonyl chloride DMSO NaHCO₃ 80–85 6–8 90
Methanesulfonic anhydride DCM Pyridine −10 12 65–70

Purification and Characterization

Crystallization Techniques

Crude N-({[3,3'-bithiophene]-5-yl}methyl)methanesulfonamide is purified via sequential solvent crystallization. Initial dissolution in hot 2-butanol (90–95°C) followed by cooling to 20–25°C over 4 hours removes polymeric impurities. A second crystallization from ethyl acetate/hexane (1:3) further enhances purity to >99% (HPLC).

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.32 (d, J = 5.1 Hz, 2H, thiophene), 6.98 (d, J = 5.1 Hz, 2H, thiophene), 4.45 (s, 2H, CH₂), 3.01 (s, 3H, SO₂CH₃).
  • FT-IR : 1345 cm⁻¹ (S=O asymmetric stretch), 1160 cm⁻¹ (S=O symmetric stretch), 3100 cm⁻¹ (C–H thiophene).

Industrial-Scale Considerations

Solvent Recovery Systems

DMSO is recycled via vacuum distillation (60–85°C, 10 mmHg), achieving 85–90% recovery rates. This reduces waste and production costs, aligning with green chemistry principles.

Continuous Flow Synthesis

Pilot-scale studies demonstrate that continuous flow reactors improve heat transfer during sulfonylation, reducing reaction times from 8 hours to 45 minutes. However, catalyst clogging in the bithiophene coupling step remains a technical hurdle.

Challenges and Innovations

Regioselectivity in Bithiophene Formation

Unsymmetrical 3,3'-bithiophenes often form regioisomeric mixtures. Recent advances employ directing groups (e.g., boronic esters) to enhance selectivity, though these modifications require additional synthetic steps.

Stability of the Sulfonamide Group

Prolonged heating (>100°C) induces sulfonamide decomposition. Microwave-assisted sulfonylation at 120°C for 15 minutes mitigates this issue, yielding 88% product with 97% purity.

Chemical Reactions Analysis

Types of Reactions: N-({[3,3'-bithiophene]-5-yl}methyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiol derivatives.

    Substitution: Electrophilic substitution reactions can occur at the thiophene rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

N-({[3,3'-bithiophene]-5-yl}methyl)methanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-({[3,3'-bithiophene]-5-yl}methyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

  • N-[(thiophen-3-yl)methyl]methanesulfonamide
  • N-[(4-Thiophen-3-ylthiophen-2-yl)methyl]ethanesulfonamide

Comparison: N-({[3,3'-bithiophene]-5-yl}methyl)methanesulfonamide is unique due to the presence of two thiophene rings, which may enhance its electronic properties and biological activities compared to similar compounds with only one thiophene ring or different substituents.

This compound’s distinct structure and properties make it a valuable subject of study in various scientific fields.

Biological Activity

N-({[3,3'-bithiophene]-5-yl}methyl)methanesulfonamide is a compound that has garnered attention in recent years due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique bithiophene moiety, which contributes to its electronic properties and biological interactions. The sulfonamide group is known for its role in various pharmacological activities, particularly as an enzyme inhibitor.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The sulfonamide group can mimic para-aminobenzoic acid (PABA), inhibiting dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria. This inhibition leads to the death of microbial cells.
  • Antimicrobial Activity : Similar compounds have shown significant antimicrobial properties, suggesting that this compound may also exhibit similar effects against various pathogens.

Antimicrobial Activity

A study investigating the antimicrobial properties of sulfonamides indicated that compounds with similar structures effectively inhibited bacterial growth. The following table summarizes the antimicrobial activity of related compounds:

Compound NameMicrobial Strain TestedMinimum Inhibitory Concentration (MIC)
SulfanilamideE. coli32 µg/mL
N-(4-Aminobenzenesulfonamide)S. aureus16 µg/mL
This compoundTBDTBD

Note: Specific MIC values for this compound are yet to be determined (TBD).

Case Studies

  • Case Study on Antibacterial Efficacy :
    A recent investigation into the antibacterial efficacy of sulfonamides highlighted that compounds structurally related to this compound demonstrated significant inhibition against multi-drug resistant strains of bacteria. The study found that these compounds could potentially serve as lead candidates for developing new antibiotics.
  • Neuroprotective Effects :
    Preliminary research has suggested potential neuroprotective effects attributed to the bithiophene structure in similar compounds. One study reported that derivatives with bithiophene exhibited protective effects against oxidative stress in neuronal cell lines.

Q & A

Q. What are the key synthetic pathways for synthesizing N-({[3,3'-bithiophene]-5-yl}methyl)methanesulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves:

  • Step 1 : Functionalization of the bithiophene core via halogenation or lithiation to introduce reactive sites .
  • Step 2 : Coupling reactions (e.g., Suzuki-Miyaura or nucleophilic substitution) to attach the methylmethanesulfonamide group .
  • Step 3 : Purification via column chromatography or recrystallization to isolate the product .

Q. Optimization strategies :

  • Control reaction temperature (e.g., −78°C for lithiation to prevent side reactions) .
  • Use anhydrous solvents (e.g., THF or DMF) under inert atmospheres to enhance yield .
  • Monitor reaction progress via TLC or HPLC to terminate reactions at optimal conversion points .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

Essential methods include:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR to confirm the bithiophene backbone and sulfonamide substituents .
    • 2D NMR (e.g., COSY, HSQC) to resolve complex coupling patterns .
  • Mass Spectrometry (MS) :
    • High-resolution MS (HRMS) to verify molecular formula and isotopic patterns .
  • Infrared (IR) Spectroscopy :
    • Peaks at ~1350 cm⁻¹ (S=O stretching) and ~1150 cm⁻¹ (C-S bonds) confirm sulfonamide functionality .
  • Elemental Analysis :
    • Validate purity (>95%) by matching experimental and theoretical C/H/N/S ratios .

Advanced Questions

Q. How can the electronic properties of this compound be tailored for applications in organic electronics?

Modifications focus on enhancing π-conjugation and charge transport:

  • Substituent Effects :
    • Electron-withdrawing groups (e.g., -CF₃) on the sulfonamide increase electron affinity, improving n-type semiconductor behavior .
    • Alkyl chains on the bithiophene improve solubility for solution-processed organic photovoltaics (OPVs) .
  • Conjugation Extension :
    • Fusing additional thiophene rings or incorporating electron-deficient moieties (e.g., benzothiadiazole) enhances charge mobility .
  • Device Integration :
    • Blend with fullerene derivatives (e.g., PCBM) in bulk heterojunction solar cells to optimize exciton dissociation .

Q. What strategies resolve contradictions in biological activity data across studies for sulfonamide derivatives?

Address discrepancies via:

  • Standardized Assays :
    • Use consistent cell lines (e.g., HEK293 for enzyme inhibition) and control for batch-to-batch compound purity .
  • Mechanistic Profiling :
    • Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target binding affinities .
  • Meta-Analysis :
    • Apply statistical tools (e.g., ANOVA) to compare IC₅₀ values across studies, accounting for variables like solvent choice or incubation time .

Q. How do structural modifications at the bithiophene core influence reactivity and biological interactions?

Key insights:

  • Position-Specific Modifications :
    • Substituents at the 5-position of bithiophene enhance steric effects, altering binding to enzyme active sites (e.g., cyclooxygenase-2) .
  • Electronic Tuning :
    • Electron-donating groups (e.g., -OCH₃) increase HOMO energy, improving hole transport in OLEDs but reducing antibacterial efficacy .
  • Biological Target Selectivity :
    • Fluorination of the sulfonamide group improves blood-brain barrier penetration for CNS-targeted therapies .

Q. What computational methods aid in predicting the reactivity of this compound in novel reactions?

Approaches include:

  • Density Functional Theory (DFT) :
    • Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
  • Molecular Dynamics (MD) Simulations :
    • Model interactions with biological targets (e.g., kinases) to guide rational drug design .
  • QSAR Models :
    • Correlate substituent electronegativity with antibacterial activity to prioritize synthetic targets .

Methodological Considerations Table

Aspect Basic Research Advanced Research
Synthesis Stepwise coupling, solvent optimization Flow chemistry for scale-up, catalyst screening
Characterization NMR, MS, IR X-ray crystallography, in situ Raman monitoring
Biological Testing Antimicrobial disk diffusion assays CRISPR-edited cell lines for target validation
Material Applications Thin-film fabrication Transient absorption spectroscopy for exciton dynamics

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.